molecular formula C17H25N3O3 B2917730 Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate CAS No. 1797985-94-4

Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate

Cat. No.: B2917730
CAS No.: 1797985-94-4
M. Wt: 319.405
InChI Key: NJXVKMICJSLLDP-UHFFFAOYSA-N
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Description

Compound Overview: Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate is a chemical compound with the CAS Number 681508-91-8 and a molecular weight of 305.42 g/mol. Its molecular formula is C17H27N3O2. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Research Context and Potential Applications: While specific biological or chemical data for this exact compound is not readily available, its structural framework is highly relevant in medicinal chemistry and materials science research. The piperazine ring system is a common pharmacophore found in molecules with a wide range of biological activities. For instance, structurally similar tert-butyl piperazine-1-carboxylate derivatives have been investigated for their anticorrosive properties, demonstrating the ability to form protective layers on metal surfaces with high efficiency . Other piperazine derivatives have shown significant antianxiety and antidepressant-like effects in preclinical behavioral studies, with their neuropharmacological actions linked to the serotonergic system . Furthermore, this class of compounds serves as a critical synthetic intermediate. The Boc-protected (tert-butoxycarbonyl) piperazine group is a versatile building block for constructing more complex molecules, including potential kinase inhibitors and other pharmacologically active scaffolds . Value for Researchers: This product offers researchers a high-purity building block for synthetic chemistry programs, particularly in the development of novel compounds for corrosion science and neuropharmacology research. Its structure, featuring a protected piperazine and a methylcarbamoylphenyl group, allows for further chemical modifications and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)14-7-5-13(6-8-14)15(21)18-4/h5-8H,9-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVKMICJSLLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylcarbamoyl Group: This step involves the reaction of the piperazine derivative with methyl isocyanate or methyl carbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tert-butyl Ester: The final step is the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Electrophilic reagents such as nitric acid (HNO(_3)) for nitration or bromine (Br(_2)) for bromination.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the tert-butyl piperazine-1-carboxylate scaffold but differing in substituents on the phenyl ring or adjacent functional groups. Key differences in synthesis, stability, and biological relevance are highlighted.

Carbamoyl-Substituted Analogs
Compound Name Substituent Synthesis Method Yield Stability Key Findings
Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate Methylcarbamoyl at C4-phenyl Amidation of tert-butyl piperazine-1-carboxylate with methylamine 73–76% after purification Stable under standard conditions High purity (confirmed by LC–MS/ESI-HRMS); used in kinase inhibitor synthesis
tert-butyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate (TBMPCPC) 4-Methylphenylcarbamoyl Reaction of 4-methylphenyl isocyanate with N-Boc piperazine in DMF Not specified Stable in acidic media Demonstrated corrosion inhibition in carbon steel via adsorption studies
tert-butyl 4-[6-(methylcarbamoyl)-3-pyridyl]piperazine-1-carboxylate Methylcarbamoyl at C6-pyridyl Methanol-mediated methylamine substitution 73% Not reported Pyridine ring enhances π-π stacking; potential CNS activity due to improved BBB penetration

Key Differences :

  • Electronic Effects : Methylcarbamoyl groups increase polarity and hydrogen-bonding capacity compared to methylphenylcarbamoyl analogs, influencing target binding (e.g., kinase ATP pockets) .
  • Synthetic Routes : TBMPCPC uses isocyanate coupling, while the target compound employs direct amidation, reflecting divergent reactivity of aryl vs. alkyl amines .
Heteroaromatic and Halogenated Analogs
Compound Name Substituent Synthesis Method Yield Stability Key Findings
tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate (17a) Pyridin-3-yl at C4-phenyl Suzuki coupling with pyridin-3-ylboronic acid 45% Stable in organic solvents Lower yield due to steric hindrance; used in dopamine D2 receptor studies
tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate Trifluoromethyl/chlorophenyl T3P®-mediated coupling in ethylene dichloride Not specified Hydrolytically stable Electron-withdrawing groups enhance metabolic stability; explored in anti-inflammatory agents
tert-butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate Chloropyrimidine-sulfonamide p-TsOH-catalyzed coupling in isopropanol Not specified Degrades in gastric fluid (similar to 1a/1b ) Part of LYMTACs for lysosomal protein degradation; instability limits oral bioavailability

Key Differences :

  • Halogen Effects : Chlorine and trifluoromethyl groups improve lipophilicity (LogP) and membrane permeability but may reduce aqueous solubility .
  • Stability : Compounds with electron-deficient aromatic systems (e.g., pyrimidines) show enhanced stability under oxidative conditions compared to carbamoyl derivatives .

Biological Activity

Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate (commonly referred to as TBMPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.42 g/mol
  • CAS Number : 681508-91-8
  • IUPAC Name : this compound

TBMPC exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been studied for its potential role as an inhibitor of certain enzymes involved in neurodegenerative diseases, particularly those related to Alzheimer's disease.

Enzyme Inhibition

Research indicates that TBMPC may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease .

Neuroprotective Effects

In vitro studies have demonstrated that TBMPC can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. The compound has shown the ability to reduce oxidative stress markers and inflammatory cytokines, which are often elevated in neurodegenerative conditions. Specifically, TBMPC treatment resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels and improved cell viability in the presence of Aβ .

Antioxidant Activity

TBMPC's antioxidant properties have been evaluated through various assays measuring its ability to scavenge free radicals. The compound demonstrated moderate antioxidant activity, which contributes to its neuroprotective effects by mitigating oxidative damage to neurons .

Case Studies and Research Findings

  • Study on Neuroprotection :
    • A study assessed the protective effects of TBMPC on astrocytes exposed to Aβ1-42. Results indicated that TBMPC significantly improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in Alzheimer's disease .
  • Enzyme Inhibition Assays :
    • In enzyme inhibition assays, TBMPC exhibited competitive inhibition against AChE with an IC50 value indicative of its potency. This suggests that TBMPC could be a promising candidate for further development into a therapeutic agent for cognitive disorders .
  • Oxidative Stress Reduction :
    • Another investigation focused on the compound's ability to reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation. TBMPC treatment led to a significant reduction in MDA levels compared to control groups, supporting its role as an antioxidant .

Data Summary Table

Property Value
Molecular FormulaC17H27N3O2
Molecular Weight305.42 g/mol
CAS Number681508-91-8
AChE Inhibition IC50[Specific value not provided]
Neuroprotection (Cell Viability Improvement)Significant improvement observed

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving:

  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with activated aryl halides (e.g., 4-(methylcarbamoyl)phenyl bromide) under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene or THF at 80–110°C .
  • Coupling reactions : Using Suzuki-Miyaura cross-coupling to introduce aromatic substituents, with yields influenced by ligand choice (e.g., XPhos) and base (e.g., Na₂CO₃ vs. Cs₂CO₃) .
  • Boc protection/deprotection : Tert-butyl carbamate (Boc) groups are introduced or removed using TFA in dichloromethane, critical for intermediate stability .

Q. Key optimization factors :

  • Temperature control (e.g., 110°C for aryl halide coupling vs. room temperature for Boc deprotection) .
  • Solvent polarity (e.g., DMF for nucleophilic substitution vs. THF for cross-coupling) .
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) improves purity to >95% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • NMR spectroscopy :
    • ¹H NMR : Look for diagnostic signals: Boc group (δ 1.4–1.5 ppm, singlet), piperazine protons (δ 3.1–3.6 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (Boc: δ 155–160 ppm; methylcarbamoyl: δ 165–170 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguity (e.g., piperazine chair conformation, torsion angles) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]⁺ at m/z 385.2) .

Q. Common pitfalls :

  • Residual solvents (e.g., DMF, THF) may obscure NMR signals; lyophilization or repeated drying under vacuum is recommended .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?

  • Enzyme inhibition : Acts as a prolyl hydroxylase (PHD) inhibitor, stabilizing hypoxia-inducible factors (HIFs). Validate via:
    • In vitro assays : Measure HIF-1α accumulation in HEK293T cells under normoxic conditions .
    • Competitive binding studies : Use radiolabeled α-ketoglutarate analogs to assess PHD2 inhibition .
  • Cellular uptake : Assess permeability using Caco-2 monolayers; logP ~2.5 suggests moderate blood-brain barrier penetration .

Q. Contradictions to resolve :

  • Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., O₂ tension, cell type) .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Case study : Suzuki-Miyaura coupling with 4-bromophenyl derivatives yields 43–62% .

  • Ligand screening : Bulky ligands (e.g., XPhos) enhance steric hindrance, reducing homocoupling byproducts .
  • Precatalyst selection : Pd(OAc)₂ with SPhos outperforms Pd(PPh₃)₄ in electron-deficient aryl halides .
  • Microwave-assisted synthesis : Reduces reaction time (2h vs. 24h) and improves yield by 15–20% .

Q. Troubleshooting :

  • Low conversion may indicate moisture-sensitive intermediates; use anhydrous solvents and Schlenk lines .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?

  • LogP adjustments : Replacing tert-butyl with trifluoromethyl increases hydrophobicity (ΔlogP +0.8) but may reduce solubility .
  • Piperazine ring substitution : Introducing methyl groups at the 2-position alters conformation (e.g., chair vs. boat), affecting target binding .
  • Carbamoyl vs. carboxylate : Methylcarbamoyl enhances hydrogen-bonding potential vs. ester groups, improving receptor affinity .

Q. Analytical validation :

  • DSC/TGA : Monitor thermal stability; decomposition temperatures correlate with substituent electron-withdrawing effects .

Q. How should researchers resolve contradictions in reported biological activity data?

Example : Discrepancies in PHD inhibition IC₅₀ (nM vs. μM range) .

  • Standardize assay protocols : Use recombinant PHD2 and defined O₂ levels (e.g., 1% O₂ for hypoxic mimicry) .
  • Control for off-target effects : Include α-ketoglutarate-dependent enzyme panels (e.g., histone demethylases) .

Q. What are best practices for characterizing byproducts in Boc-deprotection reactions?

  • LC-MS/MS : Detect tert-butyl cation (m/z 57.07) and piperazine-TFA adducts (m/z 206.1) .
  • Kinetic studies : Monitor deprotection rates via in situ IR (disappearance of Boc carbonyl peak at ~1740 cm⁻¹) .

Q. Mitigation strategies :

  • Add scavengers (e.g., triisopropylsilane) during TFA treatment to suppress carbocation side reactions .

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